molecular formula C19H20FN3O2 B4089248 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline

2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4089248
M. Wt: 341.4 g/mol
InChI Key: OKVONNPRUXEXJO-UHFFFAOYSA-N
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Description

2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, and tetrahydroisoquinoline groups

Properties

IUPAC Name

2-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-16-11-19(23(24)25)18(12-17(16)21-8-3-4-9-21)22-10-7-14-5-1-2-6-15(14)13-22/h1-2,5-6,11-12H,3-4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVONNPRUXEXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorinated reagents.

    Assembly of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reactions or other cyclization methods involving phenethylamines and aldehydes.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures, potentially enhancing its biological activity.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organometallic reagents.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.

    Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity, providing insights into structure-activity relationships.

    Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups may enhance binding affinity and specificity, while the pyrrolidine and tetrahydroisoquinoline cores may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar compounds to 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline include other fluorinated nitroaromatic compounds and tetrahydroisoquinoline derivatives. These compounds may share some structural features but differ in their biological activity and applications. For example:

    Fluorophenyl derivatives: These compounds often exhibit enhanced biological activity due to the presence of the fluorine atom.

    Nitroaromatic compounds: These are known for their potential as antimicrobial and anticancer agents.

    Tetrahydroisoquinoline derivatives: These compounds are studied for their neuroprotective and anti-inflammatory properties.

The uniqueness of 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline lies in its combination of these functional groups, which may result in novel biological activities and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline
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2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline

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